DI-TERT-BUTYLCYCLOPENTADIENE
Overview
Description
Synthesis Analysis
The synthesis of DI-TERT-BUTYLCYCLOPENTADIENE and its analogs involves complex reactions. One approach included the oxidation of bicyclic 1,3-dithietane with dimethyldioxirane (DMD) leading to various intermediate products, and eventually furnishing DI-TERT-BUTYLCYCLOPENTADIENE in significant yields through a 2-fold extrusion process (Ishii et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds related to DI-TERT-BUTYLCYCLOPENTADIENE, such as ansa-zirconocene complex with di-tert-butyl-substituted cyclopentadienyl ligands, reveals a highly twisted structure due to steric repulsion. These structural characteristics are crucial for understanding the compound's reactivity and properties (N. Suzuki et al., 1998).
Chemical Reactions and Properties
DI-TERT-BUTYLCYCLOPENTADIENE undergoes various chemical reactions owing to its unique structure. The presence of sterically demanding ligands and the strained nature of the C=C bonds contribute to its reactivity. Research has explored its synthesis and reactivity, revealing the influence of steric effects on its chemical behavior (J. J. Schneider et al., 1999).
Physical Properties Analysis
The physical properties of DI-TERT-BUTYLCYCLOPENTADIENE and related compounds, such as bis(η6-1,4-tri-tert-butyl-benzene)chromium(0), are influenced by their molecular structure. The axial sandwich structure and linear arene–chromium–arene axis, along with specific Cr–arene distances, are examples of how molecular structure affects physical properties (Yuetao Zhang et al., 2004).
Chemical Properties Analysis
The chemical properties of DI-TERT-BUTYLCYCLOPENTADIENE are shaped by its molecular architecture and the steric hindrance provided by the tert-butyl groups. Studies have delved into the synthesis and reactivity of related compounds, demonstrating how the tert-butyl groups and the molecular framework influence chemical behavior and reactivity (R. A. Bauer et al., 2010).
Scientific Research Applications
Synthesis of Cyclopentadienone Cyclopentadienediyl Dithioketals and Diselenoketals : DI-TERT-BUTYLCYCLOPENTADIENE reacts with potassium tert-butoxide and elemental sulfur or selenium to form cyclopentadienes bridged by sulfur or selenium atoms. These compounds have unique structures and potential applications in organic synthesis (Thaler, Wurst, & Sladky, 2000); (Thaler, Wurst, & Sladky, 1998).
Reactions with Dihalocarbenes : DI-TERT-BUTYLCYCLOPENTADIENE undergoes reactions with dihalocarbenes, leading to the efficient preparation of halobenzenes. This demonstrates its utility in the synthesis of organic compounds (Dehmlow & Bollmann, 1995).
Initiator for Polymerization : It has been used as an initiator in the polymerization of styrene, where its decomposition leads to the formation of polymers with specific end-groups. This highlights its role in polymer chemistry (Allen & Bevington, 1961).
Formation of Silacyclopropanes : DI-TERT-BUTYLCYCLOPENTADIENE facilitates metal-catalyzed silylene transfer, leading to the formation of silacyclopropanes, indicating its potential in organosilicon chemistry (Ciraković, Driver, & Woerpel, 2004).
Synthesis of Ruthenium Complexes : It is involved in the selective alkylation of a doubly linked dicyclopentadiene ligand, leading to the formation of unique ruthenium complexes, which could have catalytic applications (Fier et al., 2012).
Environmental and Toxicological Studies : DI-TERT-BUTYLCYCLOPENTADIENE derivatives like BHT and DBP have been studied for their environmental occurrence and toxicity, indicating the importance of understanding their impact on human health and the environment (Liu & Mabury, 2020).
Molecular Structure Analysis : The molecular structure and vibrational spectra of DI-TERT-BUTYLCYCLOPENTADIENE derivatives have been studied, providing insights into its physicochemical properties (Mathammal et al., 2016).
Safety And Hazards
The safety and hazards of di-tert-butylcyclopentadiene are not explicitly mentioned in the search results. However, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from clothing and other combustible materials, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools4.
Future Directions
The future directions of di-tert-butylcyclopentadiene are not explicitly mentioned in the search results. However, it is known that di-tert-butylcyclopentadiene is the precursor to many metal complexes1, suggesting potential applications in the field of metal complex synthesis.
Relevant Papers
There are several relevant papers on di-tert-butylcyclopentadiene5. For a comprehensive analysis, these papers should be reviewed in detail. Unfortunately, I am unable to provide a detailed analysis of these papers at this time.
properties
IUPAC Name |
2,5-ditert-butylcyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADVPPBTEASJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C=CC(=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394029 | |
Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butylcyclopentadiene | |
CAS RN |
114987-03-0, 120937-44-2 | |
Record name | 2,5-Di-tert-butyl-1,3-cyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-tert-butylcyclopentadiene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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